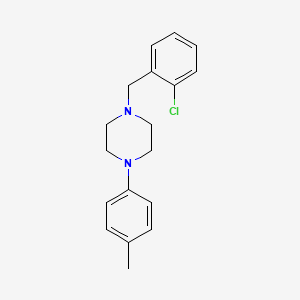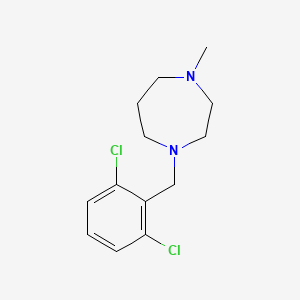![molecular formula C16H15Cl2NOS B5732707 N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT belongs to the class of amides and thioethers, and it has a molecular weight of 365.3 g/mol.
Mecanismo De Acción
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CMPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression. In addition, CMPT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CMPT inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that CMPT exhibits anti-inflammatory and anti-cancer activities in animal models. CMPT has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPT for lab experiments is its high purity and stability. CMPT can be easily synthesized in large quantities with a purity of over 95%, which makes it suitable for various lab experiments. However, one of the limitations of CMPT is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on CMPT. One of the future directions is the development of novel CMPT derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another future direction is the investigation of the potential of CMPT as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, the potential applications of CMPT in material science and other fields should be further explored.
Métodos De Síntesis
The synthesis of CMPT involves the reaction between 3-chloro-4-methylbenzoic acid and 4-chlorobenzenethiol in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N-dicyclohexylcarbodiimide (DCC). The reaction occurs at room temperature and yields CMPT as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
CMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CMPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, CMPT has been investigated for its potential as a novel drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, CMPT has been studied for its potential applications as a corrosion inhibitor and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(10-15(11)18)19-16(20)8-9-21-14-6-3-12(17)4-7-14/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGZSGHIPGOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
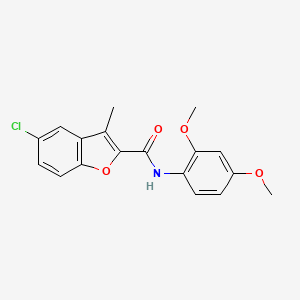
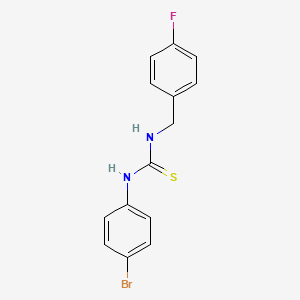

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
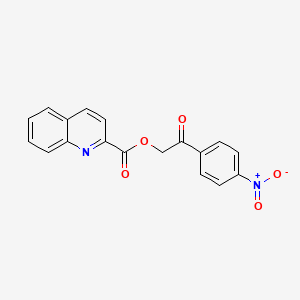
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
